

what is Delphinidin 3-O-glucoside chloride

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Compound Focus: Delphinidin 3-glucoside chloride

CAS No.: 6906-38-3

Cat. No.: S592777

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Biological Activities and Targets

D3G exhibits a broad spectrum of biological activities, primarily investigated in *in vitro* and *in vivo* models. Its mechanisms are multi-faceted, particularly in the context of cancer.

The table below summarizes key quantitative data on its biological activities from recent research.

Biological Activity	Experimental Model	Key Findings / IC ₅₀ / Effective Concentration	Proposed Molecular Target/Pathway
Anticancer / Antiproliferative	B-cell chronic lymphocytic leukemia (B-CLL) cells [1]	Induced pro-apoptotic effect [1].	Not specified
	Breast cancer cells (MDA-MB-231 xenograft) [2]	40 mg/kg/day (in vivo) inhibited tumor growth [2].	pAKT/IRF1/HOTAIR pathway [2] [3]
Enzyme Inhibition	Epidermal Growth Factor Receptor (EGFR) [1] [2]	IC ₅₀ = 2.37 μM [1] [2]	Direct inhibition of EGFR kinase [1] [2]

Biological Activity	Experimental Model	Key Findings / IC ₅₀ / Effective Concentration	Proposed Molecular Target/Pathway
Receptor Binding	Estrogen Receptor Beta (ER β) [1] [3]	IC ₅₀ = 9.7 μM (for binding) [1] [3]	Acts as a phytoestrogen [1] [3]
Other Activities	Platelet Aggregation [2] [3]	Inhibited platelet activation [2] [3]	Modulation of pAKT/IRF1 signaling [2]

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon existing studies, here are detailed methodologies for key experiments cited in the literature.

In Vitro Apoptosis Assay

This protocol is based on studies investigating the pro-apoptotic effect of D3G in B-cell chronic lymphocytic leukemia (B-CLL) cells [1] [2].

- **Cell Line:** Primary B-CLL cells or other relevant cancer cell lines.
- **Test Compound:** **Delphinidin 3-glucoside chloride** (CAS 6906-38-3).
- **Treatment:**
 - Prepare a stock solution of D3G in an appropriate solvent (e.g., DMSO).
 - Treat cells with a range of concentrations (e.g., **30-100 μ M**) for a specified period (e.g., **24 hours**) [2].
 - Include a vehicle control (e.g., DMSO at the same dilution).
- **Apoptosis Detection:**
 - Analyze cells using flow cytometry after staining with **Annexin V-FITC and Propidium Iodide (PI)** to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
- **Key Findings:** D3G treatment induced a significant, concentration-dependent increase in the percentage of apoptotic cells compared to the control group [2].

In Vivo Anti-Tumor Efficacy Study

This protocol is based on a xenograft model used to evaluate the anti-tumor activity of D3G [2].

- **Animal Model:** Athymic BALB/c mice.
- **Xenograft Model:** Mice are subcutaneously inoculated with human cancer cells (e.g., **MDA-MB-231-Luc-GFP breast cancer cells**).
- **Dosing Regimen:**
 - Once tumors are established, administer D3G at a dose of **40 mg/kg per day** via intragastric gavage (i.g.) [2].
 - Continue treatment for a period of **25 days**.
 - Include a control group receiving the vehicle only.
- **Tumor Monitoring:**
 - Measure tumor volume regularly using calipers.
 - Utilize bioluminescence imaging (if luciferase-expressing cells are used) to monitor tumor growth.
- **Endpoint Analysis:**
 - After sacrifice, excise and weigh tumors for final comparison.
 - Perform immunohistochemical (IHC) analysis on tumor tissues to examine markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
- **Key Findings:** The study reported a significant inhibition of tumor growth in the D3G-treated group compared to the control group [2].

Key Signaling Pathways and Mechanisms

The anticancer effects of D3G and its aglycone, delphinidin, are mediated through the modulation of multiple signaling pathways. The following diagram illustrates the core network of these mechanisms based on the search results.

Core network of D3G's anticancer mechanisms, showing key targets and downstream effects.

As the diagram shows, D3G targets multiple nodes in cellular signaling. Key mechanistic insights include:

- **Induction of Apoptosis:** D3G and delphinidin upregulate caspases (3, 8, 9) and decrease anti-apoptotic proteins like Bcl-2. They can also induce histone deacetylase 3 (HDAC3) cleavage, promoting cell death [4] [5].
- **Inhibition of Pro-survival Pathways:** A key mechanism is the direct inhibition of the **EGFR** and downstream **PI3K/Akt** and **MAPK/ERK** pathways, which are crucial for cell growth and survival [4] [5].
- **Cell Cycle Arrest:** Treatments can arrest the cellular division cycle at the **G2/M phase** by modulating cyclins and cyclin-dependent kinases (CDKs) [5].

- **Anti-metastatic and Anti-angiogenic Effects:** Delphinidin inhibits invasion and migration by regulating epithelial-mesenchymal transition (EMT) markers and matrix metalloproteinases (MMPs). It also suppresses angiogenesis by downregulating HIF-1 α and VEGF expression [4] [5].

Pharmacological Considerations

For drug development professionals, understanding the pharmacological profile is crucial.

- **Bioavailability and Metabolism:** While the aglycone delphinidin is highly active, the presence of a sugar moiety (glucose) is vital for its bioavailability [6] [5]. Among delphinidin derivatives, **D3G is noted for being easily absorbed** [5]. However, anthocyanins in general are quickly degraded in physiological settings, poorly absorbed, and have low bioavailability, which is a key area for further research [5].
- **Synergistic Potential:** Delphinidin has been shown to enhance the effect of other therapeutics. For example, it synergized with arsenite (As(III)) to induce cell cycle arrest and apoptosis in leukemia cells [4].

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